molecular formula C13H14N4O2 B2417281 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide CAS No. 2193606-14-1

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

Cat. No. B2417281
CAS RN: 2193606-14-1
M. Wt: 258.281
InChI Key: DDMDTQMIRIYONM-UHFFFAOYSA-N
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Description

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as JNJ-40346527, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models.

Mechanism of Action

PTP1B is a negative regulator of insulin signaling by dephosphorylating key insulin receptor substrates. Inhibition of PTP1B by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in improved glucose uptake and metabolism. 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has also been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue.
Biochemical and Physiological Effects
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. In addition, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue. These effects are consistent with the mechanism of action of PTP1B inhibition and suggest that 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has potential therapeutic applications in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide in lab experiments include its specificity for PTP1B inhibition, its oral bioavailability, and its potential synergistic effects with other antidiabetic drugs. However, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has limitations in terms of its pharmacokinetic properties, including its short half-life and low plasma concentration. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

For 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide include further preclinical studies to investigate its potential therapeutic applications in the treatment of metabolic disorders. In addition, studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in humans. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide may have potential applications in other disease areas, such as cancer, where PTP1B has been implicated in tumor growth and metastasis.

Synthesis Methods

The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves a 6-step process starting from 2-bromo-5-cyanopyridine. The key step involves the formation of the piperidine ring through a condensation reaction with 2-methyl-6-oxopiperidine-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.

Scientific Research Applications

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that PTP1B inhibition by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to improved glucose tolerance, insulin sensitivity, and reduced body weight in animal models. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have a synergistic effect when used in combination with other antidiabetic drugs such as metformin and GLP-1 agonists.

properties

IUPAC Name

6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMDTQMIRIYONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide

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